![molecular formula C14H20N4OS B2543502 N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 1311873-27-4](/img/structure/B2543502.png)
N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: is a complex organic compound characterized by its unique structure, which includes a cyano group, a methylbutyl chain, and a dimethylpyrimidinyl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.
Introduction of the methylbutyl chain: This step involves the alkylation of the intermediate with a methylbutyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the dimethylpyrimidinyl sulfanyl group: This can be accomplished through a nucleophilic substitution reaction where the intermediate reacts with 4,6-dimethylpyrimidin-2-thiol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl ring or the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology:
Biochemical Studies: The compound can be used as a probe or inhibitor in enzymatic studies.
Drug Development:
Medicine:
Therapeutics: Investigated for potential therapeutic effects in treating certain diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Manufacturing: Utilized in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
- N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
- This compound
- This compound
Uniqueness: The unique combination of functional groups in this compound distinguishes it from other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it valuable for various applications in scientific research and industry.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-9(2)5-12(7-15)18-13(19)8-20-14-16-10(3)6-11(4)17-14/h6,9,12H,5,8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHVHASTMUDDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC(CC(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
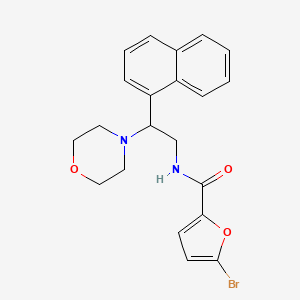
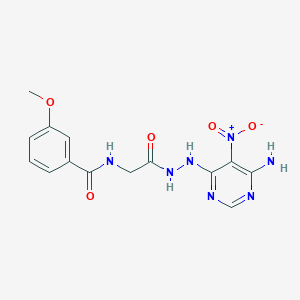
![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]prop-2-enamide](/img/structure/B2543423.png)
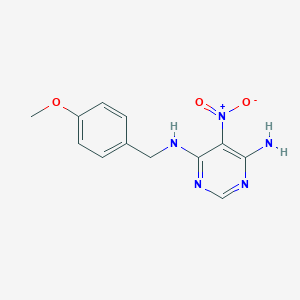
![4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2543426.png)
![7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543429.png)

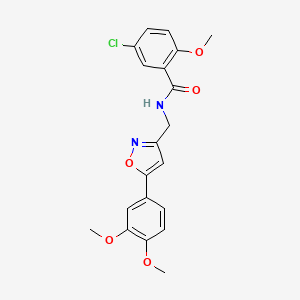
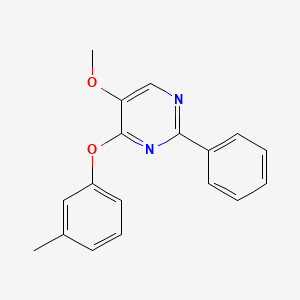
![[(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2543435.png)
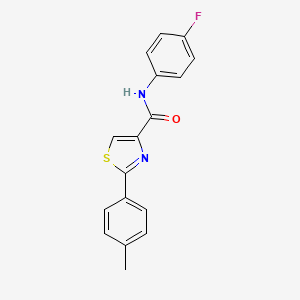
![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)
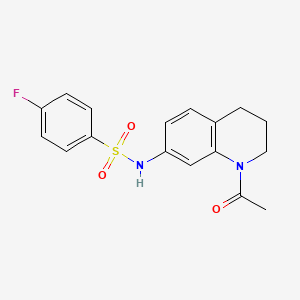
![2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2543442.png)
